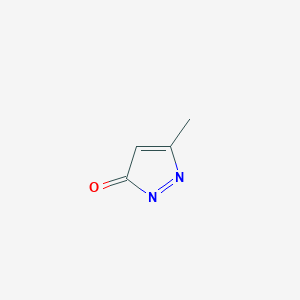

5-methyl-3H-pyrazol-3-one

Description

Significance of the Pyrazolone (B3327878) Nucleus in Heterocyclic Chemistry

The pyrazolone nucleus, a five-membered ring containing two adjacent nitrogen atoms and a ketone group, is a fundamental scaffold in heterocyclic chemistry. innovareacademics.in First synthesized by Ludwig Knorr in 1883, pyrazolone and its derivatives have since become integral to various fields of chemical research. innovareacademics.inijraset.com Their importance stems from their versatile reactivity and the wide array of biological activities exhibited by their derivatives. ekb.egnih.gov The pyrazolone ring system can be readily synthesized, often through the condensation of hydrazines with β-keto esters, making it an accessible building block for more complex molecules. nih.govvulcanchem.com

The structural features of pyrazolones, including the potential for tautomerism, allow for diverse chemical modifications. rsc.orgbas.bg This adaptability has made the pyrazolone core a privileged structure in medicinal chemistry, leading to the development of numerous compounds with a range of therapeutic applications. nih.govjmchemsci.com Beyond pharmaceuticals, pyrazolone derivatives have found use as dyes, pigments, and chelating agents. innovareacademics.in

Overview of 5-methyl-3H-pyrazol-3-one as a Promising Research Target

The synthesis of this compound is typically achieved through the cyclization reaction of ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate. niscpr.res.injocpr.com This straightforward synthesis makes it a readily available starting material for a multitude of chemical transformations. researchgate.net Researchers have utilized this compound as a precursor for the synthesis of a wide variety of heterocyclic compounds, including pyranopyrazoles and pyrazolopyridazines. researchgate.net

The compound's reactivity is a central focus of investigation. It can undergo condensation reactions with aldehydes and ketones, as well as halogenation and other substitution reactions, allowing for the creation of diverse molecular libraries. smolecule.com Furthermore, the tautomeric nature of this compound, existing in equilibrium between different forms, is a subject of significant academic interest, as the predominant tautomer can be influenced by solvent and substituents, affecting its chemical and biological properties. rsc.orgbas.bgnih.gov

The exploration of this compound and its derivatives continues to be an active area of research, with studies focusing on its potential applications in various scientific domains.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c1-3-2-4(7)6-5-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPJNPGPZIJGEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601109 | |

| Record name | 5-Methyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3206-39-1 | |

| Record name | 5-Methyl-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methyl 3h Pyrazol 3 One and Its Derivatives

Classical and Contemporary Approaches to Pyrazolone (B3327878) Core Synthesis

The construction of the fundamental pyrazolone framework can be achieved through various synthetic routes. These methods have evolved from traditional condensation reactions to more sophisticated multi-component strategies, offering greater efficiency and molecular diversity.

Cyclocondensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazines

The most fundamental and widely employed method for synthesizing the 5-methyl-3H-pyrazol-3-one core is the cyclocondensation reaction between a 1,3-dicarbonyl compound, specifically ethyl acetoacetate (B1235776), and hydrazine (B178648) or its derivatives. slideshare.netmdpi.comnih.gov This reaction, a variant of the Knorr pyrazole (B372694) synthesis, is valued for its simplicity and generally high yields. chemhelpasap.comwikipedia.org

The reaction typically proceeds by the initial formation of a hydrazone through the condensation of hydrazine with the more reactive ketone carbonyl of the β-ketoester. chemhelpasap.com This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and subsequent elimination of ethanol (B145695) to afford the pyrazolone ring. chemhelpasap.com The reaction can be carried out in various solvents, with ethanol being a common choice, and is often catalyzed by a small amount of acid, such as glacial acetic acid. chemhelpasap.comjmchemsci.com

The versatility of this method allows for the synthesis of N-substituted derivatives by employing substituted hydrazines. For instance, the reaction of ethyl acetoacetate with phenylhydrazine (B124118) yields 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. derpharmachemica.com

Table 1: Synthesis of this compound via Cyclocondensation

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference(s) |

| Ethyl acetoacetate | Hydrazine hydrate | 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Absolute ethanol, reflux | 64 | jmchemsci.com |

| Ethyl acetoacetate | Hydrazine hydrate | 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Ethanol, dropwise addition with stirring | Not specified | tsijournals.com |

| Ethyl benzoylacetate | Hydrazine hydrate | 5-phenyl-2,4-dihydro-3H-pyrazol-3-one | 1-Propanol, glacial acetic acid, ~100°C | High | chemhelpasap.com |

Multi-Component Reactions for Diversified Scaffolds

Multi-component reactions (MCRs) have gained significant traction in synthetic chemistry due to their high atom economy, operational simplicity, and the ability to generate complex molecules in a single step. rsc.org Several MCRs have been developed for the synthesis of pyrazole-containing scaffolds, often utilizing this compound as a key building block.

A prominent example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. mdpi.com These reactions typically involve the condensation of an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate which can generate the pyrazolone in situ with hydrazine), and hydrazine hydrate. mdpi.comnih.gov These reactions can be promoted by various catalysts, including taurine, piperidine (B6355638), or even conducted under catalyst-free conditions in aqueous media. rsc.orgmdpi.com The general mechanism involves a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization to form the fused heterocyclic system. mdpi.com

Table 2: Examples of Multi-Component Reactions Involving Pyrazolones

| Components | Catalyst/Solvent | Product Type | Reference(s) |

| Aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

| Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Piperidine/Water | Dihydropyrano[2,3-c]pyrazoles | mdpi.com |

| 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, aldehydes, dimedone | Et₂NH/Water | Pyrazole-dimedone derivatives | mdpi.com |

| Aldehydes, manonitrile, β-ketoesters, hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

Strategies for Functionalization and Derivatization of the this compound Ring System

Once the this compound core is synthesized, it serves as a versatile platform for further functionalization, leading to a diverse range of derivatives with varied properties and applications.

Introduction of Substituents via Electrophilic Aromatic Substitution and Related Methods

The pyrazolone ring, particularly in its enol tautomeric form (5-hydroxy-3-methyl-1H-pyrazole), is susceptible to electrophilic substitution at the C4 position. researchgate.net This reactivity allows for the introduction of various functional groups.

For instance, the phenyl ring in N-phenyl substituted pyrazolones can undergo electrophilic aromatic substitution, enabling the introduction of substituents onto the phenyl group. smolecule.com Additionally, diazonium salts can couple with the active methylene (B1212753) group at the C4 position of the pyrazolone ring to form azo dyes. evitachem.com The synthesis of 4-((2,5-Dimethoxyphenyl)diazenyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is an example of such a reaction. evitachem.com

Generation of Benzylidene Derivatives and Their Transformations

A widely used and highly effective method for functionalizing the C4 position of this compound is the Knoevenagel condensation with aromatic aldehydes to form 4-benzylidene derivatives. tsijournals.comijpbs.comresearchgate.net This reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297) or sodium hydroxide, in a solvent like acetic acid or ethanol. jmchemsci.comtsijournals.comijpbs.com

These benzylidene derivatives are valuable intermediates for further synthetic transformations. The exocyclic double bond can undergo various reactions, and the aromatic ring of the benzylidene moiety can be substituted with a wide range of functional groups, leading to a vast library of compounds. For example, a series of (4Z)-4-(substituted benzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-ones have been synthesized by reacting 5-methyl-2,4-dihydro-3H-pyrazol-3-one with various substituted benzaldehydes. tsijournals.com

Table 3: Synthesis of Benzylidene Derivatives of this compound

| Pyrazolone Reactant | Aldehyde Reactant | Catalyst/Solvent | Product | Yield (%) | Reference(s) |

| 5-methyl-2,4-dihydro-3H-pyrazol-3-one | p-chlorobenzaldehyde | Anhydrous sodium acetate/Acetic acid | 4-(4-chlorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Not specified | ijpbs.com |

| 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Substituted benzaldehydes | Anhydrous sodium acetate/Acetic acid | (4Z)-4-(substituted benzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 60-80 | tsijournals.com |

| 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Substituted aromatic aldehydes | 20% alcoholic NaOH | 4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives | Not specified | jmchemsci.com |

| 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 4-(diethylamino)-2-hydroxybenzaldehyde | Piperidine, AcOH/Toluene | (Z)-4-(4-(diethylamino)-2-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Not specified | derpharmachemica.com |

Synthesis of Fused Pyrazole Ring Systems

The this compound scaffold is an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often utilize the reactivity of the pyrazolone ring and its derivatives to construct additional rings.

One common strategy involves the reaction of the 4-benzylidene derivatives of pyrazolone with hydrazine or phenylhydrazine to yield fused pyrazolo[3,4-c]pyrazole (B14755706) ring systems. jmchemsci.comresearchgate.net Another important class of fused systems, pyrazolo[3,4-b]pyridines, can be synthesized from 5-aminopyrazoles, which themselves can be derived from pyrazolone precursors. beilstein-journals.org These syntheses often involve multi-component reactions, for instance, the reaction of a 5-aminopyrazole, an aldehyde, and a cyclic ketone. beilstein-journals.org The versatility of these approaches allows for the creation of a wide range of complex, polycyclic molecules with potential applications in various fields.

Incorporation of Complex Moieties (e.g., Indoloquinoxaline, Benzothiazole (B30560), Triazole)

The functionalization of the this compound scaffold by introducing other complex heterocyclic systems is a key strategy for creating novel molecules. Methodologies to append indoloquinoxaline, benzothiazole, and triazole moieties are particularly noteworthy.

Indoloquinoxaline: Derivatives featuring an indoloquinoxaline unit have been synthesized by first preparing indoloquinoxaline chalcones. These intermediates are then refluxed with substituted acid hydrazides in a solvent like glacial acetic acid for extended periods (e.g., 10 hours) to yield the final indoloquinoxaline pyrazoline products. researchgate.net The initial step involves fusing indoloquinoxaline with 2,3-diphenyl quinoxaline (B1680401) via a methylene bridge, followed by acetylation to create a reactive site for chalcone (B49325) formation. researchgate.net

Benzothiazole: The synthesis of pyrazolone derivatives containing a benzothiazole moiety can be achieved through several routes. One method involves the initial synthesis of 2-(benzo[d]thiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, which is then reacted with aldehydes, such as isonicotinaldehyde, in refluxing ethanol with a piperidine catalyst. clockss.org This starting material itself is typically synthesized via the condensation of a hydrazine derivative with a carbonyl-containing precursor. clockss.org Another approach involves the functionalization of a pre-existing benzothiazole ring by substituting a leaving group with a pyrazolone derivative, often using a catalyst like tetra-n-butyl ammonium (B1175870) bromide (TBAB).

Triazole: The integration of a 1,2,3-triazole ring with the pyrazolone core is commonly accomplished through two primary strategies:

Knoevenagel Condensation: This method involves the reaction of 1,2,3-triazole aldehydes with 5-methyl-2,4-dihydro-3H-pyrazol-3-one. nih.gov In some variations, two equivalents of the pyrazolone react with a triazole aldehyde in a tandem Knoevenagel–Michael reaction, catalyzed by ammonium acetate in ethanol, to produce bis(1H-pyrazol-5-ol) derivatives. uran.ua

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" approach offers an efficient route. The synthesis begins by creating a pyrazolone derivative bearing a terminal alkyne group (e.g., via propargylation). This alkyne-functionalized pyrazolone is then reacted with various substituted aryl azides in the presence of a copper catalyst to form the 1,2,3-triazole ring, linking it to the pyrazolone core. derpharmachemica.comacs.org

The following table summarizes representative synthetic approaches for these complex derivatives.

| Target Moiety | Key Reactants | Reaction Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Indoloquinoxaline | Indoloquinoxaline chalcones, Substituted acid hydrazides | Cyclocondensation | Glacial acetic acid, reflux (10h) | researchgate.net |

| Benzothiazole | 2-(Benzothiazol-2-yl)-5-methyl-pyrazol-3-one, Isonicotinaldehyde | Knoevenagel Condensation | Piperidine, refluxing ethanol | clockss.org |

| 1,2,3-Triazole | 1,2,3-Triazole aldehydes, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | Knoevenagel–Michael Reaction | Ammonium acetate, ethanol | uran.ua |

| 1,2,3-Triazole | Alkyne-functionalized pyrazolone, Aryl azides | CuAAC (Click Chemistry) | Copper catalyst | derpharmachemica.comacs.org |

Catalytic Systems and Optimized Reaction Conditions in this compound Synthesis

The foundational synthesis of the this compound ring itself, typically via the cyclocondensation of a β-keto ester (like ethyl acetoacetate or methyl acetoacetate) with a hydrazine derivative, has been significantly improved through the use of advanced catalytic systems and optimized reaction conditions.

The conventional method often involves refluxing the reactants in a solvent such as ethanol or acetic acid. nih.gov For instance, reacting methyl acetoacetate with a substituted phenylhydrazine hydrochloride in acetic acid with sodium acetate as a base is a common procedure. nih.gov However, this often requires lengthy reaction times and can lead to the formation of byproducts.

Modern approaches focus on using catalysts to enhance reaction rates, improve yields, and increase product purity. These include:

Homogeneous Catalysts: Acid catalysts like p-toluenesulfonic acid (p-TSA) have been effectively used to promote the synthesis of pyrazolone-fused heterocycles in green solvents like glycerol. iosrjournals.org

Heterogeneous Catalysts: These are increasingly favored due to their ease of separation and reusability. Examples include:

Cerium(IV) sulfate (B86663) (Ce(SO₄)₂·4H₂O): Used in a water/ethanol solution, this catalyst enables the rapid synthesis of 4,4'-(arylmethylene)bis(pyrazol-5-ols) in high yields (80-98%) within 5-25 minutes. arabjchem.org

Iron(III) chloride on silica (B1680970) nanoparticles (FeCl₃/SiO₂ NPs): This system acts as a robust and efficient heterogeneous catalyst for producing 2-aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones under reflux conditions in ethanol. growingscience.com The catalyst can be recovered and reused multiple times without a significant loss of activity. growingscience.com

Optimization of reaction conditions is crucial. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and reactant stoichiometry. For example, in the synthesis of pyrazolo[3,4-d]pyrimidines, the amount of p-TSA catalyst was optimized to 2 mol%, which provided a 91% yield; further increases in the catalyst amount did not improve the yield. iosrjournals.org

The table below details various catalytic systems and their performance.

| Catalyst | Reactants | Solvent/Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Ce(SO₄)₂·4H₂O (2.5 mol%) | Aryl aldehydes, 1-Phenyl-3-methyl-5-pyrazolone | H₂O–EtOH, Reflux | 80–98% | 5–25 min | arabjchem.org |

| FeCl₃/SiO₂ NPs | Phenylhydrazines, Ethyl acetoacetate, Aldehydes, β-naphthol | Ethanol, Reflux | Good to excellent | Short | growingscience.com |

| p-Toluenesulfonic acid (p-TSA) (2 mol%) | 5-Methyl-2-phenyl-pyrazol-3-one, p-Chlorobenzaldehyde, Urea | Glycerol | 91% | 2.2 hours | iosrjournals.org |

| Sodium Acetate / Acetic Acid | Methyl acetoacetate, Phenylhydrazine hydrochloride | Acetic acid, Reflux | 73% | Overnight | nih.gov |

Green Chemistry Approaches in Pyrazolone Synthesis (e.g., Solvent-Free, Microwave-Assisted)

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes for pyrazolones. These methods aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and simplify work-up procedures.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazolones. dergipark.org.tr Reactions that conventionally require hours of refluxing can often be completed in a matter of minutes under microwave heating, frequently with improved yields. scielo.br This technique has been successfully applied to the condensation of hydrazine derivatives with β-keto esters. researchgate.net One-pot, three-component reactions under microwave irradiation have also been developed to produce structurally diverse pyrazolone derivatives in good to excellent yields (51–98%) without the need for a solvent. mdpi.com For example, irradiating a mixture of ethyl acetoacetate, a nitrophenylhydrazine, and an aldehyde at 420 W for 10 minutes can produce the corresponding 4-arylidenepyrazolone in high yield. mdpi.com

Solvent-Free Synthesis: Eliminating organic solvents is a primary goal of green synthesis. Solvent-free, or "neat," reaction conditions are often combined with microwave assistance but can also be effective with conventional heating or even at room temperature. scielo.br

Catalytic Solvent-Free Methods: The use of catalysts like tetrabutylammonium (B224687) bromide (TBAB), an inexpensive and commercially available ionic salt, allows for the synthesis of pyrazole derivatives at room temperature under solvent-free conditions with yields between 75-86%. tandfonline.comtandfonline.com Ionic liquids, such as N-methylpyrrolidone tosylate (NMPyTs), have also been employed as catalysts for the solvent-free, one-pot synthesis of pyrano[2,3-c]pyrazoles, offering high yields in very short reaction times (7-15 minutes). jetir.org

Solvent-Free Microwave Methods: The combination of microwave irradiation and solvent-free conditions provides a rapid and environmentally friendly protocol for pyrazolone synthesis. scielo.brresearchgate.net This approach offers advantages such as shorter reaction times, solvent-free conditions, and minimal product purification. scielo.br

The following table compares different green chemistry approaches for pyrazolone synthesis.

| Methodology | Catalyst/Conditions | Key Advantages | Yield | Reference |

|---|---|---|---|---|

| Microwave-Assisted, Solvent-Free | 420 W power, 10 min | Rapid, one-pot, efficient | 83% | mdpi.com |

| Microwave-Assisted, Solvent-Free | Neat reaction | Shorter time, easy work-up | Good to excellent | scielo.brresearchgate.net |

| Solvent-Free, Room Temp | Tetrabutylammonium bromide (TBAB) | Inexpensive, mild conditions | 75–86% | tandfonline.comtandfonline.com |

| Solvent-Free, Grinding | Ionic Liquid (NMPyTs) | Eco-friendly, simple work-up | ~95% | jetir.org |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 5 Methyl 3h Pyrazol 3 One Derivatives

Oxidation Reactions of Pyrazolone (B3327878) Moieties

The pyrazolone ring, while generally resistant to oxidation, can undergo transformation under specific conditions, and its substituents are more readily oxidized. pharmajournal.netpharmaguideline.com The oxidation of pyrazolone derivatives can be achieved using various oxidizing agents, including potassium permanganate (B83412) and hydrogen peroxide, leading to the formation of corresponding pyrazolone oxides or other degradation products. smolecule.com For instance, visible light-promoted aerobic oxidation of 4-substituted pyrazolones has been developed, utilizing oxygen from the air as the oxidant to produce 4-hydroxy-pyrazoles with high yields and enantioselectivities. osti.gov This reaction is believed to proceed through the formation of a chiral enolate-phase transfer catalyst complex that reacts with singlet oxygen. osti.gov

In some cases, oxidation can lead to the cleavage of the pyrazolone ring. acs.org For example, the oxidation of 3,5-diamino-4-arylhydrazonopyrazoles with lead(IV) tetra-acetate results in a novel ring transformation to form 2-aryl-4-cyano-2H-1,2,3-triazoles. rsc.org The mechanism of this reaction is thought to involve either pyrazolotriazole or nitrene intermediates. rsc.org Furthermore, studies on the degradation of pyrazolone-based pharmaceuticals have identified hydroxylation, pyrazole (B372694) ring opening, dephenylization, and demethylation as major oxidative degradation pathways. researchgate.net The cyclocondensation of enones with hydrazine (B178648) derivatives often yields pyrazolines, which can then be converted to aromatic pyrazoles through oxidative aromatization using various oxidizing agents. researchgate.net

The following table summarizes selected research findings on the oxidation of pyrazolone derivatives:

| Starting Material | Oxidizing Agent/Conditions | Product | Key Findings |

| 4-Substituted Pyrazolones | Visible light, O₂ (air), Phase Transfer Catalyst | 4-Hydroxy-pyrazoles | High yields (up to 98%) and excellent enantioselectivities (up to 93% ee) were achieved. osti.gov |

| 3,5-Diamino-4-arylhydrazonopyrazoles | Lead(IV) tetra-acetate | 2-Aryl-4-cyano-2H-1,2,3-triazoles | A novel ring transformation reaction was observed. rsc.org |

| 1,3,5-Trisubstituted 4,5-dihydro-1H-pyrazoles (Pyrazolines) | Bis-bromine-1,4-diazabicyclo[2.2.2]octane complex (DABCO-Br₂) | 2-Pyrazoles | An efficient method for the oxidative aromatization of pyrazolines. researchgate.net |

Reduction Processes of Functional Groups within 5-methyl-3H-pyrazol-3-one Derivatives

While the pyrazolone ring itself is generally resistant to reduction, functional groups attached to the ring can be readily reduced without affecting the core structure. pharmajournal.netpharmaguideline.comresearchgate.net Common reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are employed to carry out these transformations. smolecule.com For example, reduction reactions can lead to the formation of dihydropyrazolone derivatives or hydrazine derivatives, depending on the specific substrate and reaction conditions.

The catalytic hydrogenation of pyrazole derivatives can lead to the formation of pyrazolines and subsequently pyrazolidines, both of which are stronger bases than the parent pyrazole. pharmajournal.net The reduction of various functional groups, including aldehyde, nitro, nitroso, alkene, and imino groups, as well as the deamination of amines and cleavage of amides, can be accomplished using different reducing agents while leaving the pyrazolone ring intact. researchgate.net

The table below presents examples of reduction reactions involving pyrazolone derivatives:

| Starting Material | Reducing Agent/Conditions | Product | Key Findings |

| 2-(tert-butyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Sodium borohydride or Lithium aluminum hydride | Dihydropyrazolone derivatives | The pyrazolone ring can be reduced to form dihydropyrazolones. |

| 2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Sodium borohydride or Lithium aluminum hydride | Hydrazine derivatives | Reduction can lead to the formation of hydrazine derivatives. |

| Pyrazole derivatives with various functional groups (e.g., nitro, aldehyde) | Various reducing agents | Corresponding reduced functional groups (e.g., amino, alcohol) | Functional groups on the pyrazolone ring can be selectively reduced. researchgate.net |

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazolone Ring

The pyrazole ring exhibits a distinct pattern of reactivity towards nucleophilic and electrophilic substitution. The presence of two nitrogen atoms reduces the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. chemicalbook.comnih.govijraset.com Conversely, the C4 position has a higher electron density, making it the preferred site for electrophilic substitution. chemicalbook.comnih.govijraset.com The reactivity of the pyrazole ring is also influenced by the reaction medium; in acidic conditions, protonation of the pyridine-like nitrogen can alter the preferred site of substitution. encyclopedia.pubmdpi.comnih.gov

The pyrazole anion, formed by deprotonation in the presence of a base, is highly reactive towards electrophiles. chemicalbook.comijraset.com The regioselectivity of these reactions is often governed by steric hindrance from substituents at the C3 and C5 positions. encyclopedia.pubmdpi.com

Nucleophilic Substitution:

Nucleophilic substitution reactions on the pyrazolone ring can occur at the C3 and C5 positions. encyclopedia.pubmdpi.comnih.gov These reactions often involve the displacement of a leaving group by a nucleophile.

Electrophilic Substitution:

The C4 position of the pyrazolone ring is the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. pharmajournal.netresearchgate.net This is due to the higher electron density at this position compared to C3 and C5. chemicalbook.com

The following table provides an overview of the substitution patterns on the pyrazolone ring:

| Position on Pyrazolone Ring | Type of Attack | Rationale |

| C3 and C5 | Nucleophilic | Reduced electron density due to the presence of two nitrogen atoms. chemicalbook.comnih.govijraset.com |

| C4 | Electrophilic | Higher electron density compared to C3 and C5. chemicalbook.comnih.govijraset.com |

Condensation Reactions and Schiff Base Formation

Pyrazolone derivatives, particularly those with amino or active methylene (B1212753) groups, readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases. tandfonline.comsioc-journal.cnresearchgate.nettandfonline.com These reactions are often catalyzed by a small amount of acid, such as acetic acid, and can be carried out at room temperature or with heating. tandfonline.com

The formation of Schiff bases is a versatile method for modifying the structure of pyrazolone derivatives and introducing new functionalities. nih.govunicam.it For instance, 5-amino-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one reacts with substituted benzaldehydes in the presence of acetic acid to yield the corresponding Schiff bases. tandfonline.com Similarly, pyrazole carbaldehydes can be condensed with various aromatic primary amines to synthesize a range of Schiff base derivatives. researchgate.net The resulting Schiff bases are often characterized by the presence of an azomethine (-CH=N-) group, which can be identified by a characteristic signal in their NMR spectra. researchgate.net

The table below summarizes examples of condensation reactions leading to Schiff base formation:

| Pyrazolone Derivative | Carbonyl Compound | Product | Reaction Conditions |

| 5-Amino-4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one | Substituted benzaldehydes | Pyrazolone Schiff bases | Ethanol (B145695), catalytic acetic acid, room temperature. tandfonline.com |

| 1,3-Diphenylpyrazole-4-carboxaldehyde | Aromatic primary amines | Pyrazole Schiff bases | Conventional heating. researchgate.net |

| Antipyrine derivatives | Various aldehydes | Pyrazolone Schiff bases | Not specified. nih.gov |

Alkylation and Acylation of Pyrazolone Ring and Side-Chain Substituents

The pyrazolone ring and its side-chain substituents can be readily alkylated and acylated. The N-H group in N-unsubstituted pyrazolones can be alkylated with agents like alkyl halides, diazomethane, and dimethyl sulfate (B86663). pharmajournal.net Acylation of N-unsubstituted pyrazolones with reagents such as acetyl chloride and benzoyl chloride typically yields 1-acyl-2-pyrazolin-5-ones. researchgate.net

The outcome of acylation can depend on the substitution pattern of the pyrazolone ring and the reaction conditions, with C-, N-, and O-acylation all being possible. researchgate.net For example, the acylation of 2-aryl-4-(or 5)-substituted pyrazol-3-ones with acid chlorides occurs in 1,4-dioxane (B91453) with calcium hydroxide. researchgate.net Site-selective acylation has also been achieved; for instance, direct acetoxylation of pyrazolones using (diacetoxyiodo)benzene (B116549) can be directed to either the C4 position or a methyl group depending on the presence of a palladium catalyst. researchgate.net

N-acyl pyrazole derivatives can also be synthesized through cyclocondensation reactions of carbohydrazide (B1668358) derivatives with 1,3-diketones. rsc.org

The following table provides examples of alkylation and acylation reactions:

| Reaction Type | Reagent | Product | Key Findings |

| N-Alkylation | Alkyl halides, diazomethane, dimethyl sulfate | N-alkylated pyrazolones | The free N-H group is readily alkylated. pharmajournal.net |

| N-Acylation | Acetyl chloride, benzoyl chloride | 1-Acyl-2-pyrazolin-5-ones | A common outcome for N-unsubstituted pyrazolones. researchgate.net |

| C4-Acetoxylation | (Diacetoxyiodo)benzene, Pd(OAc)₂ | 4-Acetoxylated pyrazolone | Site-selective acylation at the C4 position. researchgate.net |

| Methyl group Acetoxylation | (Diacetoxyiodo)benzene (no catalyst) | Pyrazolone methyl acetate (B1210297) | Site-selective acylation of a side-chain methyl group. researchgate.net |

Halogenation and Sulfonation Studies on this compound Derivatives

Halogenation of pyrazolone derivatives is a well-established method for introducing halogen atoms onto the pyrazole ring, typically at the C4 position. rsc.orgrsc.orgmdpi.com Various halogenating agents can be employed, including bromine, N-bromosuccinimide, and chlorine. researchgate.netmdpi.cominnovareacademics.in An environmentally friendly electrochemical method for the selective halogenation of pyrazolones has also been developed, which avoids the need for metals and external oxidants. rsc.orgrsc.org This electrochemical approach has been shown to be effective for chlorination, bromination, and iodination, with moderate to excellent yields. rsc.org

The synthesis of halogenated pyrazolones can also be achieved through multi-step synthetic routes. For example, polyhalogenated 5-(2-hydroxyphenyl)pyrazoles have been synthesized from o-hydroxyacetophenones via cyclization and subsequent transannulation with hydrazine hydrate. acs.org

Sulfonation of pyrazolone derivatives, particularly 5-aminopyrazol-3-ones, has also been described in the literature. researchgate.net

The table below highlights different halogenation methods for pyrazolone derivatives:

| Halogenation Method | Halogenating Agent/Conditions | Product | Key Findings |

| Electrochemical Halogenation | Electricity, Tetrabutylammonium (B224687) halides | 4-Halopyrazolones | A green and efficient method for selective halogenation. rsc.orgrsc.org |

| Chemical Halogenation | Bromine, N-bromosuccinimide | Brominated pyrazolones | Traditional methods for introducing bromine onto the pyrazole ring. mdpi.cominnovareacademics.in |

| Multi-step Synthesis | Trifluoroacetic anhydride, hydrazine hydrate | Polyhalogenated 5-(2-hydroxyphenyl)pyrazoles | A synthetic route starting from o-hydroxyacetophenones. acs.org |

Diazo-Coupling Reactions and Azo Dye Formation

Pyrazolone derivatives are important coupling components in the synthesis of azo dyes. researchgate.netnih.govdoaj.orgresearchgate.net The active methylene group at the C4 position of the pyrazolone ring readily couples with diazonium salts to form brightly colored azo compounds. nih.govresearchgate.netarabjchem.orgrsc.orgekb.eg These reactions are typically carried out in an aqueous-alcoholic solution at low temperatures (0-5 °C). nih.govarabjchem.org

A wide variety of azo dyes based on pyrazolone have been synthesized by coupling diazotized aromatic amines or heterocyclic amines with different pyrazolone derivatives. researchgate.netdoaj.orgarabjchem.org For example, new azo and bisazo-5-pyrazolone dyes have been prepared by the azo coupling of various arylamines and aryl diamines with pyrazolones such as 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one. researchgate.net Similarly, thiophene-containing pyrazolone azo dyes have been synthesized by the diazo coupling of diazotized 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with pyrazolone derivatives. doaj.org

The resulting azo dyes often exist in tautomeric forms, such as the hydrazo-keto and enol-azo forms, which can be influenced by the solvent and the solid-state packing. researchgate.netnih.govresearchgate.net

The table below presents examples of diazo-coupling reactions for the synthesis of pyrazolone-based azo dyes:

| Diazonium Salt Source | Pyrazolone Coupling Component | Product | Key Findings |

| Various arylamines and aryl diamines | 1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one | Azo and bisazo-5-pyrazolone dyes | The synthesized dyes exist in azo- and hydrazo-tautomeric forms. researchgate.net |

| Diazotized 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | 3-Methyl-1H-pyrazol-5(4H)-one | Thiophene-based pyrazolone azo dyes | The dyes exhibited red to blue shifted colors. doaj.org |

| Diazotized ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | Various active methylene derivatives | Pyrazole azo dyes | The synthesized dyes were investigated for their color properties in paints. nih.gov |

Ligand Chemistry and Coordination Complexes of 5 Methyl 3h Pyrazol 3 One Derivatives

Synthesis of Metal Complexes with 5-methyl-3H-pyrazol-3-one as a Ligand

The synthesis of metal complexes involving derivatives of this compound, particularly 4-acyl-5-pyrazolones, is a well-established area of coordination chemistry. unicam.itbohrium.com These ligands are prized for their versatility, stemming from the pyrazolone (B3327878) ring combined with the properties of β-diketones. unicam.it The general approach to synthesizing these complexes involves the reaction of the pyrazolone-based ligand with a suitable metal salt in a solvent.

Commonly, the synthesis is carried out by reacting the ligand with metal(II) chlorides, such as CoCl₂, NiCl₂, and CuCl₂. abechem.comajgreenchem.com For instance, a series of Co(II), Ni(II), and Cu(II) complexes were synthesized from the ligand 4-[(E)-(3-hydroxypyridin-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (PDP) by reacting it with the respective metal chlorides. abechem.com Similarly, another method involves mixing a hot alcoholic solution of the ligand with a calculated amount of the metal salt solution, followed by refluxing the mixture for several hours. saudijournals.com The pH of the solution is often adjusted to a range of 5.0-6.0 to facilitate the formation of the solid complex. saudijournals.com

Another established method is the reaction of the pyrazolone proligands with metal salts, such as alkaline-earth metal salts, via a process designated as "method A". acs.org Vanadium(IV) complexes have been successfully prepared by treating ONO donor ligands derived from the condensation of 4-benzoyl-3-methyl-1-phenyl-2-pyrazoline-5-one with [V(IV)O(acac)₂]. rsc.org The resulting products are typically air-stable solids. nih.gov The synthesis can also be achieved through the reaction of the ligand with metal acetates, which can lead to the deprotonation of the proligand. unicam.it

The versatility in synthesis is further highlighted by the preparation of complexes with a wide array of metals, including main group elements, transition metals, lanthanides, and actinides. acs.orgnih.gov For example, titanium(IV) complexes have been synthesized by reacting two equivalents of a pyrazolone ligand with titanium tetramethoxide. acs.org The stoichiometry of the reactants is a critical factor, with complexes forming in ratios such as 1:1, 1:2, or 1:3 (metal:ligand). saudijournals.com The synthesized complexes are generally solid, stable at room temperature, and soluble in polar organic solvents like DMF and DMSO. bohrium.comderpharmachemica.com

Table 1: Selected Synthesis Methods for Pyrazolone-Metal Complexes

| Ligand Type | Metal Salt/Precursor | Solvent | Conditions | Resulting Complex Type | Reference |

|---|---|---|---|---|---|

| 4-acyl-5-pyrazolone derivatives | Metal(II) chlorides (CoCl₂, NiCl₂, CuCl₂) | Ethanol (B145695)/Methanol | Reflux | Mononuclear Co(II), Ni(II), Cu(II) complexes | abechem.comajgreenchem.com |

| 4-benzoyl-3-methyl-1-phenyl-2-pyrazoline-5-one derivatives | [V(IV)O(acac)₂] | Not specified | Not specified | Oxidovanadium(IV) complexes | rsc.org |

| Acylpyrazolone proligands | Titanium tetramethoxide | Not specified | Method A | Titanium(IV) complexes | acs.org |

| Nitrosopyrazolones | Metal salts (unspecified) | Alcohol | Reflux, pH 5.0-6.0 | 1:2 and 1:3 chelates | saudijournals.com |

Chelation Behavior and Coordination Modes in Pyrazolone-Metal Complexes

Derivatives of this compound are remarkably flexible ligands, capable of adopting various tautomeric forms and coordination modes upon complexation with metal ions. unicam.itresearchgate.net The most common coordination behavior for 4-acyl-5-pyrazolones is as an O,O'-bidentate chelating ligand, where the metal ion is bound by the two oxygen atoms of the deprotonated acylpyrazolone. unicam.itresearchgate.net This mode is prevalent because these ligands are considered a variant of β-diketones, with a pyrazole (B372694) ring fused to the chelating arms. researchgate.net

However, the coordination is not limited to this single mode. Depending on the substituents on the pyrazolone ring and the nature of the metal ion, other coordination behaviors are observed. researchgate.net For instance, Schiff base derivatives, formed by the condensation of 4-acyl-5-pyrazolones with amines or hydrazines, can act as N,O-chelating ligands. unicam.it These Schiff base ligands retain the characteristics of their parent compounds but have enhanced coordination features due to the additional nitrogen donor atoms. unicam.it Some hydrazone ligands derived from pyrazolones have been shown to act as tridentate O,N,N-donors. unicam.it

The pyrazolone ring itself offers additional coordination possibilities. In some sodium complexes, the metal ion binds not only to the two oxygens of the β-diketone moiety but also to a nitrogen atom of an adjacent pyrazolone ring, leading to the formation of coordination polymers. nih.gov The coordination can occur via either the N1 or N2 position of the pyrazole ring. nih.gov In its neutral form, the ligand can coordinate in an O,O-bidentate chelating manner while being in its enolic form. unicam.it

Bridging coordination modes are also possible. A tetradentate bridging η⁴-coordination mode has been described for some alkaline earth metal derivatives. unicam.it The versatility of these ligands is further demonstrated by the formation of unique structures like triply bridged binuclear complexes, where the same ligand can form multiple bridges between two metal centers. nih.gov The specific coordination mode adopted can be influenced by factors such as the geometry preference of the metal ion. bohrium.com For example, the plasticity of the copper geometry has been cited as a reason for changes in the coordinating behavior of a pyrazole-derived Schiff base ligand. bohrium.com

Table 2: Common Coordination Modes of Pyrazolone Ligands

| Coordination Mode | Donor Atoms | Description | Example Metal Ions | Reference |

|---|---|---|---|---|

| Bidentate Chelating | O,O' | The metal is chelated by the two oxygen atoms of the deprotonated acyl group and the pyrazolone carbonyl. | Transition metals, Lanthanides, Actinides | unicam.itresearchgate.net |

| Bidentate Chelating | N,O | Schiff base derivatives coordinate through a nitrogen atom (e.g., azomethine) and an oxygen atom. | Zinc(II), Copper(II) | unicam.itbohrium.com |

| Tridentate Chelating | O,N,N | Hydrazone derivatives coordinate through an oxygen and two nitrogen atoms. | Zinc(II), Copper(II) | unicam.it |

| Bridging Coordination | O,O' and N | Ligands can bridge metal centers, forming polymeric structures. | Sodium(I) | nih.gov |

Electrochemical Investigations of Pyrazolone-Metal Complexes

The redox properties of metal complexes derived from this compound are frequently studied using electrochemical techniques, primarily cyclic voltammetry (CV). abechem.comanalis.com.my These investigations provide insight into the electron transfer processes, the stability of different oxidation states of the metal center, and the potential applications of the complexes as electrocatalysts or in other electrochemical devices. abechem.comacs.org

Studies on Co(II), Ni(II), and Cu(II) complexes with pyrazole-based ligands have revealed quasi-reversible, single-electron transfer processes. analis.com.my For example, a Cu(II) complex showed a reduction peak corresponding to the Cu(II)/Cu(I) transition and an oxidation peak for the reverse Cu(I)/Cu(II) process. analis.com.my Similarly, an Fe(II) complex exhibited the Fe(II)/Fe(III) redox couple, and a Ni(II) complex showed peaks attributed to the Ni(I)/Ni(II) redox process. analis.com.my

In a study of cobalt complexes with 3-phenylpyrazole, cyclic voltammetry showed that the complexes undergo single-electron irreversible Co(II)→Co(III) oxidations and Co(II)→Co(I) reductions. nih.gov For a dinuclear cobalt complex, the CV data also indicated electronic communication between the two metal centers through bridging chloride ligands. nih.gov Theoretical investigations using density functional theory (DFT) can complement experimental electrochemical data, helping to elucidate whether the redox processes are metal-centered or ligand-centered. nih.gov

The electrochemical behavior is also a key aspect when evaluating these complexes as corrosion inhibitors. acs.orgresearchgate.net Potentiodynamic polarization studies have shown that pyrazolone derivatives can act as mixed-type inhibitors, retarding both the anodic metal dissolution and cathodic hydrogen evolution reactions. acs.org The corrosion current density (Icorr) typically decreases with increasing inhibitor concentration, indicating effective adsorption of the inhibitor molecules onto the metal surface. acs.org

Furthermore, the electrocatalytic ability of these complexes has been explored. A glassy carbon electrode (GCE) modified with a Co(II) complex of a pyrazole derivative, [Co(PDP)₂]Cl₂·2H₂O, demonstrated good electrocatalytic activity for the detection of Folic acid. abechem.com The modified electrode showed a linear response over a specific concentration range with a calculated limit of detection (LOD). abechem.com

Table 3: Electrochemical Data for Selected Pyrazolone-Metal Complexes

| Complex | Technique | Redox Process | Potential (V vs. Ag/AgCl) | Characteristics | Reference |

|---|---|---|---|---|---|

| [Cu₂(C₁₇H₂₈N₆)·4Cl] | CV | Cu(II)/Cu(I) | Epc = 0.03 V, Epa = 0.75 V | Quasi-reversible, one-electron transfer | analis.com.my |

| [Fe₂(C₁₇H₂₈N₆)·4Cl] | CV | Fe(II)/Fe(III) | Epc = -0.67 V, Epa = -0.47 V | Quasi-reversible, one-electron transfer | analis.com.my |

| [Ni₂(C₁₇H₂₈N₆)·4Cl] | CV | Ni(II)/Ni(I) | Epc = 0.12 V, Epa = 0.71 V | Quasi-reversible, one-electron transfer | analis.com.my |

| [CoCl(μ-Cl)(Hpz(Ph))₃]₂ | CV | Co(II)→Co(III), Co(II)→Co(I) | Not specified | Irreversible oxidation and reduction | nih.gov |

Structural Characterization of Pyrazolone-Metal Complexes

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Significant shifts in the vibrational frequencies of key functional groups, such as the C=O and C=N stretches, are observed upon complexation. bohrium.comanalis.com.my The appearance of new bands in the far-IR region can often be assigned to metal-ligand (M-O and M-N) vibrations.

NMR Spectroscopy (¹H and ¹³C): For diamagnetic complexes, NMR spectroscopy provides valuable structural information. Coordination-induced shifts in the signals of the ligand's protons and carbons are indicative of complex formation. acs.orgnih.gov For instance, in titanium(IV) complexes, the benzylic protons of the ligand were observed to split into a doublet of doublets, confirming coordination to the metal. acs.org

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions and metal-to-ligand charge transfer (MLCT) bands, which are characteristic of the coordination geometry around the metal ion. bohrium.comresearchgate.net The spectra of the complexes typically show modifications and shifts compared to the free ligand, resulting from metal ion coordination. bohrium.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information. It allows for the precise determination of molecular structures, including bond lengths, bond angles, and coordination geometries. rsc.orgnih.gov Studies have revealed a diverse range of coordination geometries for pyrazolone-metal complexes, including distorted octahedral, pentagonal-bipyramidal, and square pyramidal arrangements. acs.orgrsc.org

For example, the magnesium complex with a phenyl-pyrazolone ligand was found to have the expected octahedral coordination sphere, while the corresponding calcium complex adopted a dimeric, pentagonal-bipyramidal geometry. acs.org In a series of vanadium complexes, X-ray diffraction showed the metal ion to be 5-coordinated in a distorted square pyramidal geometry. rsc.org Crystal structure analysis also confirms the formation of polymeric structures through intermolecular bonding, such as hydrogen bonding or bridging ligands. nih.gov

Table 4: Structural Data for Representative Pyrazolone-Metal Complexes

| Complex | Method | Geometry | Key Findings | Reference |

|---|---|---|---|---|

| Sodium-pyrazolone complex | X-ray Diffraction | Octahedral | Polymeric structure via H-bonding; Na···Na separation of 3.6155(18) Å. | nih.gov |

| Magnesium-phenyl-pyrazolone complex | X-ray Diffraction | Octahedral | Expected octahedral coordination sphere. | acs.org |

| Calcium-phenyl-pyrazolone complex | X-ray Diffraction | Pentagonal-bipyramidal | Dimeric structure with two pyrazolonato ligands, water, and ethanol. | acs.org |

| [V(V)O(bp-fah)(OMe)] | X-ray Diffraction | Distorted Square Pyramidal | Metal ion is 5-coordinated. | rsc.org |

| [Co(II), Ni(II), Cu(II)] complexes of a pyrazolone Schiff base | Elemental Analysis, Molar Conductance, Spectroscopic data | Octahedral | Proposed octahedral structures with two bidentate Schiff base molecules and two water molecules. | bohrium.com |

Computational Chemistry and Theoretical Investigations of 5 Methyl 3h Pyrazol 3 One Derivatives

Quantum Chemical Computations (DFT, FMO Analysis)

Quantum chemical computations, particularly Density Functional Theory (DFT), have become a standard for predicting the geometry and electronic structure of pyrazolone (B3327878) derivatives. researchgate.netrjptonline.org DFT methods, such as the B3LYP functional combined with various basis sets (e.g., 6-311g(d,p), 6-311++G**, 6-31G(d,p)), are frequently employed to optimize the molecular structures of these compounds in the gas phase or in solution. researchgate.nettandfonline.comacu.edu.innih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from techniques like single-crystal X-ray diffraction. researchgate.net

A key aspect of these computational studies is Frontier Molecular Orbital (FMO) analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. nih.govrsc.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the chemical reactivity and stability of a molecule. rsc.org A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. rsc.org

For instance, in a study of novel pyridine (B92270) and pyrido[1,2-a]benzimidazole (B3050246) derivatives synthesized from a pyran-quinoline precursor, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine global reactivity descriptors. The results showed that one compound exhibited a small energy gap of 2.783 eV, indicating it is comparatively soft and more reactive, while another had a large energy gap of 3.995 eV, suggesting greater hardness and stability. rsc.org Similarly, theoretical studies on other heterocyclic compounds, including pyrazole (B372694) derivatives, have utilized FMO analysis to understand internal charge transfer and reactivity. nih.gov

Table 1: Selected DFT-Calculated Quantum Chemical Parameters for Pyrazole Derivatives

| Compound/Derivative | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (BPZ) | DFT/B3LYP/6-311g(d,p) | Not Specified | Not Specified | Not Specified | researchgate.net |

| (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | DFT/B3LYP/6-311G+(d,p) | Not Specified | Not Specified | Not Specified | nih.gov |

| Pyridine derivative (Compound 3) | DFT/B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 2.783 | rsc.org |

| Pyrido[2,3-d]pyrimidine derivative (Compound 9) | DFT/B3LYP/6-311++G(d,p) | Not Specified | Not Specified | 3.995 | rsc.org |

Note: Specific HOMO/LUMO energy values were not always detailed in the abstracts. The table reflects the availability of data from the reviewed sources.

Molecular Docking Studies for Ligand-Protein Interactions and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net This method is pivotal in drug discovery for identifying potential biological targets and elucidating the binding modes of active compounds. Numerous studies have employed molecular docking to investigate how 5-methyl-3H-pyrazol-3-one derivatives interact with various protein targets.

These studies reveal that pyrazolone derivatives can fit into the active sites of enzymes and receptors, forming crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with key amino acid residues. researchgate.netmdpi.com For example, derivatives have been docked against protein targets implicated in cancer, viral diseases, and diabetes.

Anticancer Targets: In one study, newly synthesized triphenylamine-linked pyrazole analogues were docked into the active sites of proteins with PDB IDs 2ITO and 2A4L. The compounds showed strong binding affinities, with one derivative exhibiting a binding energy of -9.3507 kcal/mol with the 2A4L protein, suggesting potential anticancer activity. nih.gov

Antiviral Targets: A derivative of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one was docked with the main protease (Mpro) of the COVID-19 virus (PDB ID: 6LU7). The study identified significant conventional hydrogen bonding and other interactions between the ligand and the active site residues of the protein. researchgate.net

Antidiabetic Targets: Two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, were evaluated as inhibitors of α-glucosidase and α-amylase, enzymes relevant to type 2 diabetes. Molecular docking simulations were used to determine their binding modes and energies within the active sites of these enzymes, corroborating their potent in vitro inhibitory activity. nih.gov

The binding energy, often expressed in kcal/mol, is a key output of docking simulations, with more negative values indicating stronger binding affinity.

Table 2: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| 4-(4-(Diphenylamino)benzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (9) | Not Specified (2ITO) | Not Specified | Proper binding observed | nih.gov |

| Ligand 6a | Not Specified (2A4L) | -9.3507 | Proper binding observed | nih.gov |

| 4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (BPZ) | nCoV-SARS-2 Mpro (6LU7) | Not Specified | Conventional hydrogen bonding and other interactions | researchgate.net |

| 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (2) | Prostaglandin (B15479496) reductase (2VCW) | Good docking score | Hydrogen bond interactions, π–π stacking | mdpi.com |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-glucosidase, α-amylase | Not Specified | Determination of binding modes | nih.gov |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. medicalresearchjournal.orgmdpi.com These models are invaluable in drug design for predicting the activity of novel compounds and optimizing lead structures. medicalresearchjournal.org

The process involves calculating a set of molecular descriptors for a series of compounds and then using statistical techniques, such as Multiple Linear Regression (MLR), to build a mathematical model that relates these descriptors to an observed activity (e.g., IC₅₀ values). medicalresearchjournal.orgresearchgate.net The predictive power and robustness of a QSAR model are evaluated using statistical metrics like the squared correlation coefficient (R²), adjusted R² (adjR²), and the cross-validation coefficient (CV.R² or Q²). medicalresearchjournal.org

QSAR studies have been applied to pyrazole derivatives to understand the structural requirements for various biological activities:

Anticancer Activity: A QSAR study on pyrazole compounds against a colon cancer cell line (HT29) developed a robust MLR model. The model showed excellent statistical quality with an R² value of 0.9564 and a CV.R² of 0.9542, indicating good fitting and predictive ability. medicalresearchjournal.org

Anti-HIV Activity: A 2D-QSAR study was conducted on 40 pyrazolyl-pyrimidinone derivatives as potential HIV-1 inhibitors. The resulting models, developed using MLR, Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN), were found to be robust and had good predictive capacity, helping to identify key structural features for antiviral activity. researchgate.net

These models help identify which molecular properties (descriptors), such as electronic, steric, or topological features, are crucial for the desired biological effect, thereby guiding the synthesis of more potent analogues. medicalresearchjournal.org

Table 3: Statistical Validation of a QSAR Model for Pyrazole Derivatives

| Model Type | Target | R² | adjR² | CV.R² (Q²) | F-statistic | Reference |

|---|

Prediction of Reactivity and Mechanistic Pathways using Computational Methods

Computational methods are not only used to predict static properties but also to investigate the reactivity of molecules and the mechanisms of chemical reactions. DFT-derived parameters, such as global reactivity descriptors, are essential in this context. researchgate.net Parameters like chemical potential (μ), electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from the HOMO and LUMO energies to quantify the reactivity of a molecule. rsc.org For example, a molecule with a high softness value is considered more reactive. rsc.org

These computational tools can also be used to explore potential reaction pathways. For instance, in the study of the antioxidant activity of sulfur-containing pyrazolone derivatives, calculations of reaction enthalpies with selected radicals helped to elucidate the prevailing antioxidant mechanism. The findings suggested that the Hydrogen Atom Transfer (HAT) mechanism is slightly favored in polar solvents, while the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism dominates in nonpolar environments. researchgate.net This level of mechanistic insight is crucial for designing molecules with specific functional properties, such as improved antioxidant efficacy.

By optimizing transition state structures and calculating activation energies, computational chemistry can map out the entire energy profile of a reaction, providing a detailed understanding of its feasibility and kinetics. This predictive capability allows for the rational design of synthetic routes and the explanation of observed product distributions.

Exploration of Biological Activities and Structure Activity Relationships Sar of 5 Methyl 3h Pyrazol 3 One Analogues

Anti-inflammatory Activity and Molecular Mechanisms of Action

Analogues of 5-methyl-3H-pyrazol-3-one have demonstrated notable anti-inflammatory properties, primarily attributed to their interaction with key enzymatic pathways involved in the inflammatory cascade. The structural versatility of the pyrazolone (B3327878) ring has allowed for the design of potent and selective inhibitors of inflammatory mediators.

Inhibition of Inflammatory Pathways (e.g., Cyclooxygenase Enzymes)

A primary mechanism by which pyrazolone analogues exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govjst.go.jp While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. researchgate.net Consequently, the development of selective COX-2 inhibitors has been a major focus to minimize the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov

Numerous studies have synthesized and evaluated pyrazolone derivatives for their COX inhibitory activity. For instance, a series of diaryl pyrazole (B372694) derivatives were designed as selective COX-2 inhibitors. encyclopedia.pub One compound with a sulfonamide substitution on the N-aromatic ring demonstrated potent COX-2 inhibition with an IC50 value of 0.017 ± 0.001 μM. encyclopedia.pub In another study, new pyrazole derivatives showed significant in vitro inhibitory activity against COX-2, with IC50 values for some compounds ranging from 38.73 to 61.24 nM. tandfonline.com

The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazolone ring and its associated phenyl rings are crucial for activity and selectivity. The presence of a benzenesulfonamide (B165840) moiety has been shown to contribute to good selectivity towards COX-2 inhibition. encyclopedia.pub For example, N1-benzensulfonamide derivatives have been identified as preferentially selective agents toward COX-2. tandfonline.com Furthermore, the substitution pattern on the phenyl ring attached to the pyrazole nucleus can significantly influence anti-inflammatory efficacy, with monosubstituted electron-withdrawing groups showing strong activity. encyclopedia.pub

Some pyrazolone analogues have also been investigated as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes. nih.govresearchgate.net This dual inhibition is considered a promising strategy for developing safer and more effective anti-inflammatory agents. researchgate.net

In Vitro Studies on Anti-inflammatory Effects

The anti-inflammatory potential of this compound analogues has been extensively validated through various in vitro assays. A common method is the carrageenan-induced paw edema test in rats, which serves as a model for acute inflammation. nih.govhilarispublisher.com In this assay, several synthesized pyrazolone derivatives have shown significant reductions in paw edema, with some compounds exhibiting activity comparable or even superior to standard drugs like diclofenac (B195802) sodium and celecoxib. tandfonline.comnih.gov

For example, a study on new pyrazolone derivatives reported that several compounds, after 3 hours of administration, showed higher anti-inflammatory activity (78.06% to 86.67% inhibition) than the reference drug phenylbutazone (B1037) (70.56% inhibition). jst.go.jp Another study found that N-acylated and nitro-substituted N-phenyl pyrazolyl-pyrazoline derivatives exhibited very promising anti-inflammatory activity. bohrium.com

The measurement of inflammatory mediators is another key aspect of in vitro evaluation. Studies have assessed the ability of these compounds to reduce the production of prostaglandin (B15479496) E2 (PGE2) in rat serum, further confirming their COX-inhibitory mechanism. nih.govresearchgate.net Additionally, the inhibition of lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells has been used to screen for anti-inflammatory compounds, as NF-κB is a critical regulator of inflammatory gene expression. mdpi.com

The following table summarizes the in vitro anti-inflammatory activity of selected this compound analogues.

| Compound ID | Assay | Target | Activity/Result | Reference |

| Compound 13a | COX-2 Inhibition | COX-2 | IC50: 39.43 nM | tandfonline.com |

| Compound 13c | COX-2 Inhibition | COX-2 | IC50: 38.73 nM | tandfonline.com |

| Compound 190a | COX-2 Inhibition | COX-2 | IC50: 0.017 ± 0.001 μM | encyclopedia.pub |

| Compound 189(a) | COX-2 Inhibition | COX-2 | IC50: 39.43 nM | encyclopedia.pub |

| Compound 4 | Carrageenan-induced paw edema | Inflammation | Better activity than Diclofenac sodium | nih.gov |

| Compound 6b | Carrageenan-induced paw edema | Inflammation | 87.35% inhibition after 2h | jst.go.jp |

| Compound 9b | Carrageenan-induced paw edema | Inflammation | 86.67% inhibition after 3h | jst.go.jp |

| Compound 3b | Carrageenan-induced paw edema | Inflammation | 69.56% inhibition | ipinnovative.com |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Beyond their anti-inflammatory properties, analogues of this compound have emerged as a promising class of antimicrobial agents. nih.govnih.gov The pyrazole nucleus is a key pharmacophore in various compounds with demonstrated activity against a range of microbial pathogens, including bacteria, fungi, and viruses. hilarispublisher.comresearchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Numerous studies have reported the synthesis of pyrazolone derivatives with significant antibacterial activity. These compounds have been tested against a panel of both Gram-positive and Gram-negative bacteria, often showing potent inhibitory effects.

For instance, a series of novel pyrazole analogues were synthesized and screened for their antimicrobial activity. nih.gov One compound was found to be exceedingly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while another derivative was highly active against the Gram-positive bacterium Streptococcus epidermidis with the same MIC value, comparable to the standard drug ciprofloxacin. nih.govresearchgate.net

Structure-activity relationship studies have indicated that specific substitutions on the pyrazolone scaffold are critical for antibacterial potency. For example, compounds with a halo-substituted phenyl group at the C-3 position of a pyrazoline ring were found to be active against clinical bacterial pathogens with MICs in the range of 0.2-0.4 mg/mL. bohrium.com Another study highlighted that a chlorinated analogue, 2-(4-chlorophenyl)-5-methyl derivative, showed superior efficacy (MIC = 8 μg/mL) against a particular strain.

The following table presents the antibacterial activity of selected this compound analogues.

| Compound ID | Bacterial Strain | Activity (MIC) | Reference |

| Compound 3 | Escherichia coli | 0.25 μg/mL | nih.govresearchgate.net |

| Compound 4 | Streptococcus epidermidis | 0.25 μg/mL | nih.govresearchgate.net |

| 2-(4-Chlorophenyl)-5-methyl derivative | Not specified | 8 μg/mL | |

| Compound 3b | S. aureus, E. coli | 6.25 µg/mL | ipinnovative.com |

| Compound 3b | P. aeruginosa | 12.5 µg/mL | ipinnovative.com |

| Compound 4a | Clinical bacterial pathogens | 0.2-0.4 mg/mL | bohrium.com |

| Compound 5g | Clinical bacterial pathogens | 0.2-0.4 mg/mL | bohrium.com |

| Compound 5h | Clinical bacterial pathogens | 0.2-0.4 mg/mL | bohrium.com |

Antifungal Activity Assessment

In addition to their antibacterial effects, pyrazolone analogues have also been evaluated for their antifungal properties. Several derivatives have shown promising activity against various fungal species.

In one study, a synthesized pyrazole derivative exhibited high antifungal activity against Aspergillus niger with an MIC of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.govresearchgate.net Another research effort pointed out that trifluoromethyl derivatives of pyrazolones exhibit broad-spectrum antifungal activity with MIC values ranging from 4 to 16 μg/mL against Candida species, which is attributed to increased membrane disruption. Schiff base derivatives of pyrazolone have also demonstrated potent inhibitory effects against strains of Penicillium italicum, Syncephalastrum racemosum, and Aspergillus fumigatus. nih.gov

Antiviral Properties, Including HIV-1 Inhibition

The antiviral potential of pyrazolone derivatives has also been an area of investigation. While less extensively studied than their antibacterial and antifungal activities, some analogues have shown promise against certain viruses. Notably, pyrazolone derivatives have been reported to exhibit anti-HIV activity. ipinnovative.com The natural pyrazole C-glycoside, pyrazofurin, is known for its broad-spectrum antiviral activity, including against the Hepatitis C virus (HCV). nih.gov This highlights the potential of the pyrazole scaffold in the development of novel antiviral agents.

Anticancer Potential and Cytotoxicity in Cell Lines

The structural motif of this compound is a key component in a variety of derivatives that have demonstrated significant potential as anticancer agents. These compounds have been evaluated for their cytotoxic effects against a range of human cancer cell lines, revealing promising activity and offering insights into their mechanisms of action.

Analogues of this compound have shown considerable cytotoxic activity across a spectrum of cancer cell lines. For instance, certain pyrazole-platinum(II) complexes, particularly those with methyl substituents on the pyrazole ring, have exhibited potent antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-231. tandfonline.com The IC₅₀ values for these complexes were found to be in the micromolar range, indicating significant cytotoxicity. tandfonline.com Similarly, a novel pyrazole derivative, PTA-1, was found to be cytotoxic in 17 different human cancer cell lines, with a favorable selective cytotoxicity index, suggesting it is more toxic to cancer cells than non-cancerous cells. mdpi.comresearchgate.net

In another study, a series of 4,5-dihydro-1H-pyrazole-1-yl acetate (B1210297) derivatives were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. One compound, IVc, showed an antiproliferative percentage of 87.4% against MCF-7 cells after 72 hours, which was comparable to the standard drug tamoxifen. Another compound, IVb, demonstrated the highest effect on A549 cells with a 75.04% antiproliferative rate at 72 hours.

Furthermore, pyrazole-based derivatives have been identified with potent cytotoxicity against a panel of 27 human cancer cell lines, showing particular efficacy in triple-negative breast cancer (TNBC) cell lines with CC₅₀ values in the low micromolar to nanomolar range. nih.gov Curcumin-derived pyrazoles also displayed cytotoxicity against a panel of cancer cell lines, with IC₅₀ values ranging from 0.5 to 29.6 µM. mdpi.com

Research on pyrazole-pyrazoline hybrids has also yielded compounds with significant anticancer potential against cell lines such as A549, SiHa, HepG2, and COLO205. mdpi.com Additionally, pyrazole derivatives have been evaluated against BGC823, Hela, Molt-4, U937, and K562 cell lines, with some compounds showing acceptable selectivity and anticancer potential. mdpi.com

Table 1: Cytotoxic Activity of this compound Analogues Against Various Cancer Cell Lines

| Compound/Derivative | Cell Line(s) | Activity/IC₅₀/CC₅₀ | Reference(s) |

|---|---|---|---|

| Pyrazole-platinum(II) complexes | MCF-7, MDA-MB-231 | IC₅₀ in µM range | tandfonline.com |

| PTA-1 | 17 human cancer cell lines | Low µM range | mdpi.comresearchgate.net |

| 4,5-dihydro-1H-pyrazole-1-yl acetate (IVc) | MCF-7 | 87.4% antiproliferation (72h) | |

| 4,5-dihydro-1H-pyrazole-1-yl acetate (IVb) | A549 | 75.04% antiproliferation (72h) | |

| Pyrazole-based derivative (P3C) | TNBC cell lines | CC₅₀ in low µM to nM range | nih.gov |

| Curcumin-derived pyrazoles | Various cancer cell lines | IC₅₀: 0.5-29.6 µM | mdpi.com |

| Pyrazole-pyrazoline hybrids | A549, SiHa, HepG2, COLO205 | IC₅₀ in µM range | mdpi.com |

| Pyrazole derivatives | BGC823, Hela, Molt-4, U937, K-562 | Selective anticancer potential | mdpi.com |

| Pyrazole-5-carboxamide derivative | A549 | Significant inhibition at 10 µM | mdpi.com |

| Pyrazolo[3,4-b]pyridine analogs (57 & 58) | HepG2, MCF7, HeLa | IC₅₀: 3.11–4.91 µM & 4.06–4.24 µM | nih.gov |

| Pyrazole-O-glucosides | Jurkat, CEM, MCF10A, MDA-MB 231 | CC₅₀ of 4.36 +/- 0.2 μM (Jurkat) | researchgate.net |

The cytotoxic effects of this compound analogues are mediated through various cellular mechanisms, primarily apoptosis and cell cycle arrest.

Apoptosis: Several studies have confirmed that these pyrazole derivatives induce apoptosis, or programmed cell death, in cancer cells. For example, the pyrazole derivative PTA-1 was shown to induce phosphatidylserine (B164497) externalization, activate caspases-3/7, and cause DNA fragmentation in MDA-MB-231 breast cancer cells. mdpi.comresearchgate.net Similarly, a pyrazole-based derivative, P3C, was found to induce the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of caspases-3/7 and -8, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. nih.gov Curcumin-derived pyrazoles also promoted caspase-dependent apoptosis. mdpi.com The investigation of pyrazole-platinum(II) complexes revealed their ability to induce apoptosis, which was confirmed by Annexin V-fluorescein isothiocyanate/propidium iodide assays and analysis of caspase-3, -8, and -9 activity. tandfonline.com

Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is another key mechanism of growth inhibition. The pyrazole derivative PTA-1 was found to arrest cells in the S and G2/M phases of the cell cycle. mdpi.comresearchgate.net Similarly, pyrano[2,3-c]pyrazolopyrimidine derivatives were shown to arrest the cell cycle of HepG2 cells at the S phase by increasing the level of the p21 protein. bohrium.com Pyrazole-platinum(II) complexes were also observed to cause cell cycle arrest at the G1 phase in MCF-7 and MDA-MB-231 cells. tandfonline.com Another study on a novel pyrazole-oxindole conjugate demonstrated that it disrupted the cell cycle, leading to an increase in DNA fragmentation and an arrest in the G0-G1 phase. researchgate.net

Other Mechanisms: Some pyrazole derivatives exhibit their anticancer effects through other mechanisms. For instance, PTA-1 was found to disrupt microtubule organization and inhibit tubulin polymerization, a mechanism similar to that of known tubulin inhibitors. mdpi.comnih.gov The pyrazole derivative P3C also caused microtubule disruption. nih.gov

Table 2: Mechanisms of Cytotoxicity for this compound Analogues

| Compound/Derivative | Mechanism of Action | Cell Line(s) | Reference(s) |

|---|---|---|---|

| PTA-1 | Apoptosis (caspase-3/7 activation), Cell cycle arrest (S and G2/M), Tubulin polymerization inhibition | MDA-MB-231 | mdpi.comresearchgate.netnih.gov |

| P3C | Apoptosis (ROS accumulation, caspase-3/7, -8 activation), Microtubule disruption | TNBC cell lines | nih.gov |

| Pyrazole-platinum(II) complexes | Apoptosis (caspase-3, -8, -9 activation), Cell cycle arrest (G1) | MCF-7, MDA-MB-231 | tandfonline.com |

| Pyrano[2,3-c]pyrazolopyrimidines | Cell cycle arrest (S phase), p21 protein elevation | HepG2 | bohrium.com |

| Curcumin-derived pyrazoles | Caspase-dependent apoptosis | Various cancer cell lines | mdpi.com |

| Pyrazole-oxindole conjugate | Apoptosis, Cell cycle arrest (G0-G1) | Jurkat | researchgate.net |

Evaluation Against Diverse Cancer Cell Lines (e.g., MCF7, A549, HepG2, K-562, U937)

Antihyperglycemic and Antidiabetic Activities

Derivatives of this compound have been investigated for their potential in managing diabetes, primarily through enzyme inhibition and modulation of renal glucose transport.

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in controlling postprandial hyperglycemia. nih.gov Several this compound derivatives have demonstrated inhibitory activity against these enzymes.

A series of novel 3-(4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromen-2-one derivatives were synthesized and evaluated for their antidiabetic activity. rjptonline.org These compounds exhibited promising IC₅₀ values against both α-glucosidase and α-amylase, with some analogues showing more potent activity than the standard drug acarbose. rjptonline.org Specifically, compounds 6j and 6m were identified as potent inhibitors of both enzymes. rjptonline.org